molecular formula C13H19NO5 B15094207 Benzyl 2-amino-2-deoxy-beta-D-glucopyranoside

Benzyl 2-amino-2-deoxy-beta-D-glucopyranoside

Cat. No.: B15094207
M. Wt: 269.29 g/mol
InChI Key: ZLTAXQWRKKWROR-UHFFFAOYSA-N
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Description

Benzyl 2-amino-2-deoxy-β-D-glucopyranoside is a synthetic glycoside derivative characterized by a 2-amino-2-deoxyglucose (glucosamine) backbone with a benzyl group attached at the anomeric carbon. The amino group at the C2 position replaces the hydroxyl group found in native glucose, conferring unique reactivity and biological relevance. This compound serves as a critical intermediate in glycobiology research, particularly in studying carbohydrate-protein interactions, enzymatic glycosylation, and the synthesis of glycoconjugates . Its structural simplicity compared to more complex analogs makes it a versatile tool for probing glycan-mediated processes.

Properties

IUPAC Name

5-amino-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c14-10-12(17)11(16)9(6-15)19-13(10)18-7-8-4-2-1-3-5-8/h1-5,9-13,15-17H,6-7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTAXQWRKKWROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-amino-2-deoxy-beta-D-glucopyranoside typically involves the protection of the hydroxyl groups of glucose, followed by the introduction of the benzyl group and the amino group. One common method involves the use of benzyl chloride and an appropriate base to introduce the benzyl group. The amino group can be introduced through reductive amination using ammonia or an amine source in the presence of a reducing agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-amino-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various benzylated and aminated derivatives, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

Benzyl 2-amino-2-deoxy-beta-D-glucopyranoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-amino-2-deoxy-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can inhibit glycosylation processes by acting as a substrate or inhibitor for glycosyltransferases. This inhibition can affect the synthesis and function of glycoproteins and glycolipids, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between benzyl 2-amino-2-deoxy-β-D-glucopyranoside and related glucosamine derivatives:

Compound Name Substituents/Protecting Groups Molecular Formula Molecular Weight Key Applications Reference
Benzyl 2-amino-2-deoxy-β-D-glucopyranoside 2-NH₂ (free amine), benzyl glycoside C₁₃H₁₇NO₅ 267.28 Enzyme substrates, glycoconjugate synthesis
Benzyl 2-acetamido-2-deoxy-β-D-glucopyranoside 2-NHAc (acetylated amine), benzyl glycoside C₁₅H₁₉NO₆ 309.32 Glycosyltransferase studies, inhibitor design
Methyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranoside 2-NHAc, 3-O-benzyl, methyl glycoside C₁₇H₂₃NO₆ 337.37 Oligosaccharide assembly via regioselective glycosylation
Benzyl-2-deoxy-3-fluoro-2-phthalamido-β-D-glucopyranoside 2-phthalamido, 3-F, benzyl glycoside C₂₀H₁₇FNO₆ 398.35 Probing enzyme specificity in hyaluronan biosynthesis
Benzyl 4,6-O-benzylidene-2-deoxy-2-phthalamido-β-D-glucopyranoside 2-phthalamido, 4,6-O-benzylidene C₂₇H₂₄N₂O₇ 488.49 Stability in acidic conditions for glycosidic bond formation

Key Observations:

Amino Group vs. Acetamido (NHAc) or phthalamido groups in analogs improve stability during synthesis but necessitate deprotection steps for downstream applications .

Glycoside Modifications :

  • Benzyl glycosides are preferred for their hydrophobic character, facilitating purification via chromatography, whereas methyl or allyl glycosides alter solubility and reactivity in glycosylation reactions .

Substituent Effects :

  • 3-O-Benzyl or 4,6-O-benzylidene groups block hydroxyls, directing regioselective glycosylation .
  • Fluorine substitution at C3 (as in compound 20) introduces steric and electronic effects, modulating interactions with enzymes like hyaluronan synthases .

Physicochemical Properties

  • Solubility: The free amino derivative exhibits higher water solubility compared to benzylidene-protected analogs but lower than acetylated versions due to reduced hydrophobicity .
  • Stability : Benzylidene and trityl groups (e.g., in ’s 6-O-trityl derivative) enhance stability under acidic conditions, critical for stepwise oligosaccharide synthesis .

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